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molecular formula C10H10N2O B8771478 1-Acetyl-3-methylindazole

1-Acetyl-3-methylindazole

Cat. No. B8771478
M. Wt: 174.20 g/mol
InChI Key: PPNQRXQVQQPRRV-UHFFFAOYSA-N
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Patent
US05665732

Procedure details

1-Acetyl-3-methyl-1H-indazole (5.77 g, 33.1 mmol) in CCl4 (150 mL) was treated with N-bromosuccinimide (6.49 g, 36.5 mmol) and benzoyl peroxide (0.80 g, 3.3 mmol) and the mixture was heated at 70° C. for 16 h. The mixture was concentrated and the residue quickly filtered through a plug of flash silica eluting with 0→5% EtOAc in hexane to give the crude title compound contaminated with traces of dibromide and starting material. This was conveniently used directly in subsequent reactions without further purification.
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH3:13])=[N:5]1)(=[O:3])[CH3:2].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH2:13][Br:14])=[N:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.77 g
Type
reactant
Smiles
C(C)(=O)N1N=C(C2=CC=CC=C12)C
Name
Quantity
6.49 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the residue quickly filtered through a plug of flash silica eluting with 0→5% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=C(C2=CC=CC=C12)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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